Merestinib is an oral multikinase inhibitor primarily developed for the treatment of various advanced cancers. It targets several receptor tyrosine kinases, including MET, MST1R (RON), AXL, and ROS1, among others. Merestinib exhibits both antiproliferative and antiangiogenic properties, making it a promising candidate in oncology therapeutics. The compound has undergone clinical evaluation, demonstrating a tolerable safety profile and potential anticancer activity .
Merestinib was initially developed by Eli Lilly and Company and is also known by its developmental code LY2801653. The compound has been studied extensively in preclinical and clinical settings, particularly focusing on its effectiveness against tumors that exhibit MET amplification or autocrine signaling .
Merestinib is classified as a small molecule kinase inhibitor. It belongs to the class of drugs that target multiple kinases involved in tumor growth and metastasis, thereby inhibiting cancer progression. Its mechanism includes blocking pathways that are crucial for cell proliferation and angiogenesis .
The synthesis of merestinib involves several key steps, primarily focusing on the construction of an indazole scaffold integral to its activity. Various synthetic routes have been explored to optimize yield and purity.
The synthetic process often employs techniques such as:
Merestinib features a complex molecular structure characterized by an indazole core linked to various substituents that enhance its biological activity. The specific arrangement of atoms allows for effective binding to target kinases.
The chemical behavior of merestinib involves several significant reactions during its synthesis:
The reactions are generally monitored using techniques like Thin Layer Chromatography (TLC) to ensure completion before purification steps are undertaken. Yield percentages for key intermediates are often reported to assess the efficiency of each synthetic step .
Merestinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in cancer cell signaling pathways. By blocking these pathways, merestinib effectively reduces tumor cell proliferation and angiogenesis.
In preclinical studies, merestinib demonstrated significant inhibition of MET-amplified tumor cells in xenograft models, showcasing its potential efficacy against specific cancer types . The compound also affects downstream signaling pathways related to cell survival and growth.
Studies have characterized its pharmacokinetic properties, including absorption rates, distribution volume, metabolism, and elimination half-life . These parameters are crucial for understanding dosing regimens in clinical applications.
Merestinib is primarily investigated for its use in treating advanced cancers, particularly those with aberrant MET signaling. Clinical trials have focused on:
Merestinib (LY2801653), discovered and developed by Eli Lilly, emerged from systematic efforts to design orally bioavailable small molecules targeting oncogenic receptor tyrosine kinases. Initial research focused on its potent inhibition of MET (hepatocyte growth factor receptor), a key driver in solid tumors like non-small cell lung cancer (NSCLC) and glioblastoma [1] [4]. Phase I clinical trials (NCT01285037) initiated in 2009 demonstrated dose-dependent anticancer activity at 120 mg once daily, supporting further investigation in diverse oncolytic indications [1] [5]. Its development epitomizes the shift toward multi-targeted kinase inhibitors, with subsequent studies revealing inhibitory activity against MST1R (RON), AXL, MERTK, and NTRK1/2/3 kinases [4] [5]. Merestinib entered phase II trials for advanced biliary tract cancer (NCT02711553) and NSCLC with MET exon 14 skipping mutations by 2016 [4] [9], positioning it as a versatile therapeutic candidate in precision oncology.
Merestinib (C₃₀H₂₂F₂N₆O₃; molecular weight: 552.53 g/mol) is a fluorine-rich aromatic anilide featuring a methylpyridine core linked to a fluorophenyl group and a methyl-indazole-pyrazole moiety [4] [7]. This structure enables type II kinase inhibition, binding the inactive DFG-out conformation of kinases through hydrophobic interactions and hydrogen bonding with key residues (e.g., Asp1222 in MET, Asp690 in AXL) [5] [9].
Table 1: Structural and Biochemical Profile of Merestinib
Property | Value |
---|---|
Chemical Formula | C₃₀H₂₂F₂N₆O₃ |
Molecular Weight | 552.53 g/mol |
MET Inhibition (IC₅₀) | 4.7 nM |
NTRK1 Binding (Kd) | 20 nM |
MKNK1/2 Inhibition (IC₅₀) | 7 nM |
Key Binding Mode | Type II (DFG-out) kinase inhibitor |
Merestinib’s multi-kinase inhibition disrupts critical oncogenic pathways:
In preclinical models, merestinib induced tumor regression in TPM3-NTRK1 fusion-positive xenografts (–39.1% tumor volume, p<0.001) and overcame resistance mutations (e.g., NTRK1-G667C) [5] [9]. Its inclusion in master-protocol trials (e.g., basket trials for NTRK fusions, NCT02920996) highlights its role in biomarker-guided oncology [5] [6].
Table 2: Key Kinase Targets and Oncogenic Pathways of Merestinib
Target Kinase | Pathway Role | Therapeutic Context |
---|---|---|
MET | Proliferation, migration | NSCLC, glioblastoma, biliary cancer |
NTRK1/2/3 | Fusion-driven oncogenesis | Colorectal cancer, secretory carcinoma |
MKNK1/2 | eIF4E phosphorylation, translation | Protein synthesis suppression |
AXL/TIE2 | Tumor microenvironment, angiogenesis | Metastasis suppression |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9